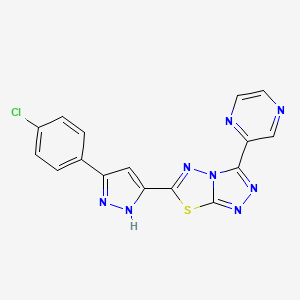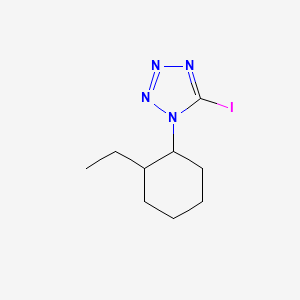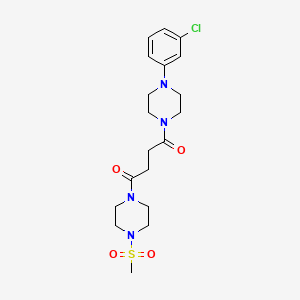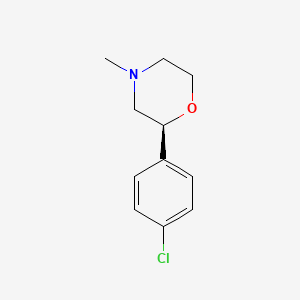![molecular formula C13H9ClN2O3 B12635957 5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 920317-50-6](/img/structure/B12635957.png)
5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chloro group, a nitroanilino group, and a cyclohexa-2,4-dien-1-one moiety. This compound is of interest due to its potential reactivity and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the condensation reaction between 5-chlorocyclohexa-2,4-dien-1-one and 4-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Starting Materials: 5-chlorocyclohexa-2,4-dien-1-one and 4-nitroaniline.
Catalyst: Commonly used catalysts include acidic or basic catalysts to facilitate the condensation reaction.
Reaction Conditions: The reaction is typically conducted at elevated temperatures, often in the range of 80-120°C, to promote the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the manufacturing process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The nitroanilino group can participate in electron transfer reactions, while the chloro group can undergo substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one: Similar structure with a methoxy group instead of a nitro group.
5-Chloro-6-[(4-aminophenyl)methylidene]cyclohexa-2,4-dien-1-one: Similar structure with an amino group instead of a nitro group.
5-Chloro-6-[(4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one: Similar structure with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one imparts unique reactivity and potential biological activity compared to its analogs. The nitro group can participate in redox reactions and influence the compound’s electronic properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
920317-50-6 |
|---|---|
Molekularformel |
C13H9ClN2O3 |
Molekulargewicht |
276.67 g/mol |
IUPAC-Name |
3-chloro-2-[(4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9ClN2O3/c14-12-2-1-3-13(17)11(12)8-15-9-4-6-10(7-5-9)16(18)19/h1-8,17H |
InChI-Schlüssel |
HMKXBPBWJOQFSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C=NC2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12635876.png)




![7-Isoquinolinecarboxamide, 2-[3-(4-fluoro-3-methoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12635911.png)


![2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine](/img/structure/B12635945.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B12635946.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B12635963.png)

![4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12635974.png)
